molecular formula C12H16BrN B8128133 (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine

(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine

Cat. No.: B8128133
M. Wt: 254.17 g/mol
InChI Key: JYTAPXWNFXQVNH-UHFFFAOYSA-N
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Description

(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine is an organic compound that features a benzyl group substituted with a bromine atom and a methyl group, along with a cyclopropyl-methyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2-methylbenzyl alcohol to obtain 5-bromo-2-methylbenzyl alcohol. This intermediate is then subjected to a substitution reaction with cyclopropyl-methyl-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-bromo-2-methylbenzaldehyde, while substitution with an amino group could produce 5-amino-2-methylbenzyl-cyclopropyl-methyl-amine.

Scientific Research Applications

(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyclopropyl groups can influence the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methylbenzyl)-ethyl-methyl-amine
  • (5-Bromo-2-methylbenzyl)-propyl-methyl-amine
  • (5-Bromo-2-methylbenzyl)-isopropyl-methyl-amine

Uniqueness

(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can result in different reactivity and binding characteristics compared to similar compounds with other alkyl groups.

Properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-9-3-4-11(13)7-10(9)8-14(2)12-5-6-12/h3-4,7,12H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTAPXWNFXQVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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